molecular formula C18H35P B14262762 9-Decyl-9-phosphabicyclo[4.2.1]nonane CAS No. 188839-88-5

9-Decyl-9-phosphabicyclo[4.2.1]nonane

Cat. No.: B14262762
CAS No.: 188839-88-5
M. Wt: 282.4 g/mol
InChI Key: CMLIJFWAHFAGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Decyl-9-phosphabicyclo[4.2.1]nonane is a chemical compound with the molecular formula C20H39P. It is a member of the phosphabicyclononane family, which is characterized by a bicyclic structure containing a phosphorus atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Decyl-9-phosphabicyclo[4.2.1]nonane typically involves the reaction of a decyl-substituted precursor with a phosphorus-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

9-Decyl-9-phosphabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Decyl-9-phosphabicyclo[4.2.1]nonane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-Decyl-9-phosphabicyclo[4.2.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination bonds with metal ions, influencing various biochemical pathways. The bicyclic structure of the compound also allows it to interact with specific molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Decyl-9-phosphabicyclo[4.2.1]nonane is unique due to its decyl substituent, which imparts specific physicochemical properties such as solubility and reactivity. This makes it distinct from other phosphabicyclononanes and suitable for specialized applications in research and industry .

Properties

CAS No.

188839-88-5

Molecular Formula

C18H35P

Molecular Weight

282.4 g/mol

IUPAC Name

9-decyl-9-phosphabicyclo[4.2.1]nonane

InChI

InChI=1S/C18H35P/c1-2-3-4-5-6-7-8-11-16-19-17-12-9-10-13-18(19)15-14-17/h17-18H,2-16H2,1H3

InChI Key

CMLIJFWAHFAGSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCP1C2CCCCC1CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.